molecular formula C21H22N2O B14185166 2-(2-Tert-butylphenoxy)-n-phenylpyridin-3-amine CAS No. 917900-50-6

2-(2-Tert-butylphenoxy)-n-phenylpyridin-3-amine

Cat. No.: B14185166
CAS No.: 917900-50-6
M. Wt: 318.4 g/mol
InChI Key: XXNYMRBIMLXWHE-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenoxy)-n-phenylpyridin-3-amine is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of a tert-butyl group attached to a phenoxy moiety, which is further connected to a pyridin-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenoxy)-n-phenylpyridin-3-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butylphenoxy)-n-phenylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(2-Tert-butylphenoxy)-n-phenylpyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Tert-butylphenoxy)-n-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Tert-butylphenoxy)-n-phenylpyridin-3-amine is unique due to its specific structural features, such as the presence of both a tert-butyl group and a pyridin-3-amine moiety.

Properties

CAS No.

917900-50-6

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-N-phenylpyridin-3-amine

InChI

InChI=1S/C21H22N2O/c1-21(2,3)17-12-7-8-14-19(17)24-20-18(13-9-15-22-20)23-16-10-5-4-6-11-16/h4-15,23H,1-3H3

InChI Key

XXNYMRBIMLXWHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC3=CC=CC=C3

Origin of Product

United States

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